molecular formula C13H17Cl3N2O B11709866 N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide

N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide

Cat. No.: B11709866
M. Wt: 323.6 g/mol
InChI Key: GZJBFSXBJAEHTR-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a methylphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloromethyl group and the methylphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}butanamide
  • N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide

Uniqueness

N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group enhances its reactivity, while the methylphenyl group contributes to its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C13H17Cl3N2O

Molecular Weight

323.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]butanamide

InChI

InChI=1S/C13H17Cl3N2O/c1-3-5-11(19)18-12(13(14,15)16)17-10-7-4-6-9(2)8-10/h4,6-8,12,17H,3,5H2,1-2H3,(H,18,19)

InChI Key

GZJBFSXBJAEHTR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C

Origin of Product

United States

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